4-fluoro-1-benzofuran-3-carboxylic acid
Description
Properties
CAS No. |
1510405-37-4 |
|---|---|
Molecular Formula |
C9H5FO3 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Benzofuran Core Formation
The benzofuran scaffold is typically constructed via cyclization reactions, which can be adapted to introduce fluorine and carboxylic acid groups at specific positions. A prominent approach involves Friedel-Crafts acylation followed by intramolecular cyclization. For example, a substituted salicylaldehyde derivative bearing a fluorine atom at the 4-position can undergo condensation with a malonic acid derivative to form the benzofuran core. The carboxylic acid group is introduced via hydrolysis of intermediate esters or nitriles .
Key Reaction Conditions :
-
Catalyst : Lewis acids such as AlCl₃ or FeCl₃ (10–20 mol%) .
-
Solvent : Dichloromethane or toluene under anhydrous conditions.
-
Temperature : 80–110°C for 12–24 hours.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 65–75 | ≥95 | High regioselectivity |
| Oxidative Cyclization | 50–60 | 90 | Avoids strong acids |
Fluorination Techniques
Introducing fluorine at the 4-position requires precise control to avoid side reactions. Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is effective, particularly when directed by ortho-substituents. Alternatively, transition-metal-catalyzed C–H activation enables direct fluorination of preformed benzofuran intermediates .
Optimization Insights :
-
Directing Groups : Carboxylic acid or ester groups at position 3 enhance fluorination selectivity by coordinating to metal catalysts.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorinating agent solubility.
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 is often introduced via hydrolysis of esters or oxidation of aldehydes . For instance, a methyl ester intermediate can be hydrolyzed using aqueous NaOH in ethanol, achieving near-quantitative conversion .
Critical Considerations :
-
Protection-Deprotection : Temporary protection of the fluorine atom (e.g., as a silyl ether) may prevent side reactions during hydrolysis.
-
Oxidation Catalysts : Mn(OAc)₃ or CrO₃ selectively oxidize benzylic positions without degrading the benzofuran ring.
Palladium-Catalyzed Cross-Coupling
Recent advances leverage Suzuki-Miyaura coupling to assemble the benzofuran skeleton from halogenated precursors. A bromo-fluorobenzene derivative can couple with a boronic acid-containing carboxylic acid precursor, followed by cyclization .
Representative Protocol :
-
Coupling Step : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 8 hours.
-
Cyclization : CuI (10 mol%), DMF, 120°C, 6 hours.
| Coupling Partner | Yield After Cyclization (%) |
|---|---|
| Phenylboronic acid | 70 |
| Vinylboronic ester | 55 |
One-Pot Multi-Step Synthesis
To streamline production, one-pot methods condense multiple steps into a single reaction vessel. A notable example involves sequential Knoevenagel condensation , cyclization , and hydrolysis using a bifunctional catalyst system .
Advantages :
-
Reduced purification steps.
-
Improved atom economy (up to 85%).
Challenges :
-
Competing reaction pathways require meticulous temperature control.
Industrial-Scale Production Considerations
Scaling up synthesis necessitates addressing:
-
Cost Efficiency : Transitioning from noble metal catalysts (e.g., Pd) to Fe- or Ni-based systems.
-
Waste Management : Recycling solvents and minimizing halogenated byproducts.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-fluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzofuran Carboxylic Acids
- 1-Hydroxy-3-oxo-1H-2-benzofuran-4-carboxylic Acid (CAS 14671-41-1) Structure: Features a hydroxyl group at the 1-position and a ketone at the 3-position on the benzofuran ring, with a carboxylic acid at the 4-position. Applications: Used in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals. The ketone and hydroxyl groups may influence reactivity in condensation or cyclization reactions .
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Derivatives
- Structure : Contains a 4-fluorophenyl group attached to the benzofuran core, with a carboxamide substituent.
- Applications : Pharmacopeial references highlight its use in drug development, particularly for central nervous system (CNS) targets. The fluorine atom enhances lipophilicity and blood-brain barrier penetration .
- Key Difference : The carboxamide group replaces the carboxylic acid, altering hydrogen-bonding capabilities and solubility.
Fluorinated Heterocyclic Carboxylic Acids
- 6-Fluoro-2-(2'-Fluorobiphenyl)-3-methyl-4-quinolinecarboxylic Acid (NSC 368390) Structure: A quinoline derivative with dual fluorine substituents and a carboxylic acid group. Applications: Demonstrates potent antitumor activity against human colon, breast, and lung carcinomas in xenograft models. Its water-soluble sodium salt formulation (DuP-785) facilitated preclinical development .
- 4-Formylfuran-2-carboxylic Acid Structure: A furan derivative with formyl and carboxylic acid groups. Safety Profile: Classified under acute toxicity Category 4 (oral, dermal, inhalation), requiring professional handling. Limited ecological data are available . Key Difference: The formyl group increases electrophilicity, making it more reactive but less stable than the fluorinated benzofuran analog.
Data Table: Comparative Analysis
Key Research Findings
- Fluorine’s Role: Fluorination at the 4-position in benzofuran derivatives may mimic the bioactivity of fluorinated quinolines (e.g., NSC 368390), where fluorine enhances target selectivity and reduces off-target effects .
- Carboxylic Acid vs.
- Safety Considerations : While toxicity data for this compound are lacking, analogs like 4-formylfuran-2-carboxylic acid underscore the need for stringent safety protocols in handling fluorinated heterocycles .
Q & A
Q. What are the common synthetic routes for 4-fluoro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors or functionalization of the benzofuran core. For example, Suzuki-Miyaura coupling can introduce fluorophenyl groups to the benzofuran scaffold . Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (THF vs. DMF), and temperature (60–100°C) to improve yield and purity. Challenges in regioselectivity may arise during fluorination; using directed ortho-metalation or electrophilic fluorinating agents (e.g., Selectfluor®) can mitigate this .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine-induced deshielding at C-4) and confirms carboxylic acid protonation state .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 210.1).
- X-ray crystallography : Resolves steric effects of fluorine substitution on the benzofuran ring .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often stem from structural modifications or assay variability. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl at C-3) and test against standardized cell lines (e.g., HepG2 for cytotoxicity) .
- Dose-response assays : Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure in DMEM + 10% FBS) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to identify false positives .
Q. What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?
- Methodological Answer :
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) improves membrane permeability .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in in vivo models .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life by reducing renal clearance .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) by modeling fluorine’s electrostatic interactions with active-site residues .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
- QSAR models : Correlate logP values with cytotoxicity to optimize hydrophobicity for blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the metabolic stability of this compound in preclinical models?
- Methodological Answer : Variability in hepatic microsome assays (e.g., mouse vs. human) may arise from species-specific CYP450 isoform expression. To reconcile results:
- Cross-species validation : Test metabolites via LC-MS/MS in parallel models .
- CYP inhibition assays : Identify enzymes responsible for degradation (e.g., CYP3A4) using isoform-selective inhibitors (ketoconazole) .
- Adjust incubation parameters : Standardize NADPH concentration (1 mM) and incubation time (30–60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
